2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
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Overview
Description
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the bromophenyl group and the diazaspiro structure makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or a brominating agent like N-bromosuccinimide.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and the diazaspiro structure allow it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
- 3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
- 2,7-diazaspiro[4.5]decan-1-one;hydrochloride
Uniqueness
The presence of the bromophenyl group in 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20BrClN2O |
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Molecular Weight |
359.69 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C15H19BrN2O.ClH/c16-13-3-1-12(2-4-13)10-18-11-15(9-14(18)19)5-7-17-8-6-15;/h1-4,17H,5-11H2;1H |
InChI Key |
ODNIMGGBIOSMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2)CC3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
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